molecular formula C16H24N4O2S B7057121 4-[[4-[[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole

4-[[4-[[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole

Cat. No.: B7057121
M. Wt: 336.5 g/mol
InChI Key: FPQDLJPVPYZPPT-UHFFFAOYSA-N
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Description

4-[[4-[[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole is a compound with a complex structure that integrates various functional groups. These functional groups contribute to its unique properties and broad applicability in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[[4-[[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole typically involves multi-step processes:

  • Formation of the Thiazole Ring: Starting with the appropriate thioamide and alpha-haloketone under basic conditions.

  • Introduction of the Methoxymethyl Group: This can be achieved through nucleophilic substitution using methoxyamine derivatives.

  • Assembly of Piperazine: Reacting ethylenediamine with diethylene glycol or analogous compounds.

  • Oxazole Synthesis: Through cyclization reactions involving carboxylic acids and amines in the presence of dehydrating agents.

Industrial Production Methods: Scaling up for industrial production might involve continuous flow reactors to enhance efficiency and consistency, leveraging optimized reaction conditions and catalysts to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The thiazole ring can undergo oxidation under strong oxidizing agents, modifying the compound's electronic properties.

  • Reduction: Piperazine's nitrogen atoms are susceptible to reduction, typically with hydrogen in the presence of a metal catalyst.

  • Substitution: The methoxymethyl group can be displaced by nucleophiles in substitution reactions.

Common Reagents and Conditions:
  • Oxidation Reagents: Potassium permanganate, hydrogen peroxide

  • Reduction Reagents: Hydrogen gas with palladium, lithium aluminum hydride

  • Substitution Reagents: Alkyl halides, sulfonyl chlorides

Major Products: The primary products vary depending on the reaction but include:

  • Oxidation: Sulfoxides or sulfones

  • Reduction: Secondary amines

  • Substitution: New methoxy-substituted derivatives

Scientific Research Applications

Chemistry: Utilized as a building block in synthesizing more complex organic molecules, often in drug discovery and material science.

Biology: Serves as a probe for studying biochemical pathways and protein interactions due to its unique functional groups.

Industry: Useful in creating novel polymers and advanced materials, benefiting from its stability and reactivity.

Mechanism of Action

The compound's effects can be traced to interactions with specific molecular targets, such as enzyme active sites or receptor binding domains. Its methoxymethyl group may facilitate membrane permeability, while the thiazole and piperazine moieties can interact with various biological molecules, influencing pathways such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds:

  • 4-[[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl]-3,5-dimethyl-1,2-oxazole

  • 4-[[4-[[1,3-thiazol-4-yl]methyl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole

  • 4-[[4-[[2-(Methoxy)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole

Uniqueness: The presence of the methoxymethyl group differentiates it from its peers, offering distinct electronic properties and reactivity profiles, enhancing its utility in specific scientific and industrial contexts.

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Properties

IUPAC Name

4-[[4-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c1-12-15(13(2)22-18-12)9-20-6-4-19(5-7-20)8-14-11-23-16(17-14)10-21-3/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQDLJPVPYZPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)CC3=CSC(=N3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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